Dimethylditetradecylammonium bromide
Overview
Description
Dimethylditetradecylammonium bromide is a quaternary ammonium compound with the chemical formula C30H64BrN. It is a solid or powder at room temperature, typically appearing as a colorless or white crystal. This compound is known for its surfactant properties, which allow it to reduce the surface tension of liquids, making them easier to wet and penetrate .
Mechanism of Action
Target of Action
It’s known that quaternary ammonium compounds often interact with bacterial cell membranes, disrupting their structure and leading to cell death .
Mode of Action
Dimethylditetradecylammonium bromide, as a surfactant, can lower the surface tension of liquids, making them more likely to wet and penetrate surfaces . It’s commonly used as an antimicrobial agent, disinfectant, and preservative . It can also be used as a catalyst or surfactant in certain chemical reactions .
Biochemical Pathways
As a quaternary ammonium compound, it’s known to disrupt bacterial cell membranes, which can lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell membranes, leading to cell death . This makes it effective as an antimicrobial agent, disinfectant, and preservative .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s soluble in ethanol and methanol , and can form micelles in aqueous solutions .
Biochemical Analysis
Biochemical Properties
Dimethylditetradecylammonium bromide plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to coat capillary columns in capillary electrophoresis for the separation and quantitation of protein-dye complexes . This compound forms a semi-permanent coating that enhances peak resolution and control over electroosmotic flow. Additionally, it is involved in the preparation of Fe-porphyrin-based pH-sensitive liposomes, which are applicable in drug delivery .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes due to its amphiphilic nature. This interaction can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the preparation of ionic polymer complex bulk materials, which are optically active and can affect cellular activities . Moreover, its use in biosensors for phenol detection indicates its role in cellular signaling and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes, affecting their activity. For instance, it is used as a component of tyrosinase-based biosensors, where it interacts with the enzyme tyrosinase to detect phenol molecules . This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, its surfactant properties enable it to form micelles, which can encapsulate and transport other molecules, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as pH and temperature. Studies have shown that the stability of its coating on capillary columns can vary under different pH and buffer conditions . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with cell membranes can lead to changes in cell signaling and metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can be used effectively in drug delivery systems without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For instance, its use in pH-sensitive liposomes for drug delivery requires careful dosage control to avoid potential toxicity . Threshold effects and toxic responses at high doses have been observed in studies involving similar quaternary ammonium compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways. For example, its role in the preparation of Fe-porphyrin-based liposomes indicates its involvement in metabolic processes related to drug delivery . Additionally, its interaction with tyrosinase in biosensors suggests its participation in metabolic pathways involving phenol detection and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to integrate into cell membranes and be transported across cellular compartments. This property is utilized in drug delivery systems, where the compound helps in the targeted delivery and accumulation of therapeutic agents . Its localization and accumulation within specific tissues can be influenced by its interaction with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell. For instance, its use in biosensors involves its localization to the cell membrane, where it interacts with membrane-bound enzymes like tyrosinase . This localization is crucial for its activity and function in detecting phenol molecules and other substrates .
Preparation Methods
Dimethylditetradecylammonium bromide is typically synthesized by reacting tetradecylammonium bromide with a methylating agent such as methyl iodide. The reaction conditions require careful handling to avoid contact with skin, eyes, and respiratory tract. It is best to conduct the synthesis in a well-ventilated laboratory with appropriate personal protective equipment . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Dimethylditetradecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, its quaternary ammonium structure can influence redox behavior in complex systems.
Formation of Micelles: In aqueous solutions, it can form micelles due to its surfactant nature, which is crucial for its applications in various chemical processes.
Scientific Research Applications
Dimethylditetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and catalyst in various chemical reactions.
Medicine: It is utilized in the preparation of pH-sensitive liposomes for drug delivery.
Industry: It is employed as an antiseptic, disinfectant, and preservative due to its antimicrobial properties.
Comparison with Similar Compounds
Dimethylditetradecylammonium bromide can be compared with other quaternary ammonium compounds such as:
- Didecyldimethylammonium bromide
- Dihexadecyldimethylammonium bromide
- Didodecyldimethylammonium bromide
These compounds share similar surfactant properties but differ in their alkyl chain lengths, which can influence their solubility, micelle formation, and antimicrobial efficacy. This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications .
Properties
IUPAC Name |
dimethyl-di(tetradecyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMGVPILCPGYNQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987577 | |
Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68105-02-2 | |
Record name | Ditetradecyldimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68105-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylditetradecylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068105022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylditetradecylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DTDAB is a quaternary ammonium compound with two 14-carbon alkyl chains attached to the nitrogen atom.
A: DTDAB readily self-assembles into various structures, including micelles, vesicles, and lamellar phases in solution, driven by hydrophobic interactions between its long alkyl chains. [, ] These self-assembled structures have shown potential in several applications:
- Oil Capture: When combined with poly(sodium 4-styrenesulfonate) (PSS) and subjected to pressure, DTDAB forms a supramolecular film with large lamellar mesophases. These mesophases efficiently capture oil due to their hydrophobicity, offering a potential solution for oil spill remediation. []
- Capillary Electrophoresis: DTDAB forms semi-permanent coatings on fused-silica capillaries, improving separation efficiency by reducing protein adsorption to the capillary surface. The stability of this coating increases with the length of the surfactant's alkyl chains. []
A: DTDAB acts as a cationic lipid component in liposomal formulations used for delivering genetic material like siRNA. [, ] It serves two primary functions:
- Cellular Uptake: DTDAB facilitates the interaction of the lipoplexes with negatively charged cell membranes, promoting endocytosis and ultimately enhancing the delivery of the genetic material into the cells. []
ANone: Several factors can influence the effectiveness of DTDAB-containing liposomes for gene delivery:
- Lipid Composition: The specific combination of DTDAB with other lipids, such as phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), significantly impacts the size, stability, and transfection efficiency of the resulting lipoplexes. []
- Cell Type: The cell type targeted for transfection influences the efficacy of DTDAB-containing liposomes, as different cell types exhibit varying sensitivities to cationic lipids. []
- Presence of Serum: Serum can interfere with the formation and stability of lipoplexes. Optimizing DTDAB formulations to maintain stability and transfection efficiency in the presence of serum is crucial for in vivo applications. []
A: As a cationic surfactant, DTDAB exhibits inherent cytotoxicity due to its ability to disrupt cell membranes. [] This cytotoxicity is concentration-dependent, highlighting the need for careful optimization of DTDAB concentrations to balance transfection efficiency with minimal cell toxicity in gene delivery applications. Further research into its long-term effects is essential.
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